molecular formula C10H12N2 B1667383 Anatabine CAS No. 581-49-7

Anatabine

Cat. No.: B1667383
CAS No.: 581-49-7
M. Wt: 160.22 g/mol
InChI Key: SOPPBXUYQGUQHE-JTQLQIEISA-N
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Description

Anatabine is an alkaloid found in plants of the Solanaceae family, including tobacco, green tomatoes, peppers, and eggplant. It exhibits a structural resemblance to nicotine and has been shown to have anti-inflammatory properties. This compound has been studied for its potential therapeutic effects in various chronic inflammatory conditions, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .

Mechanism of Action

Target of Action

Anatabine is a cholinergic agonist that primarily targets the α7 nicotinic receptor . This receptor is a key mediator of the cholinergic anti-inflammatory pathway . This compound also activates the nuclear factor erythroid 2-related factor 2 (NRF2) pathway .

Mode of Action

This compound binds to cholinergic receptors, including the α7 nicotinic receptor . This binding triggers downstream inhibition of two central signaling pathways involved in the inflammatory response: the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway, and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis . Inhibition of these pathways prevents activation of the transcriptional regulators STAT3 and NF-κB, resulting in suppression of cytokine release triggered by inflammatory stimuli .

Biochemical Pathways

This compound’s action on the α7 nicotinic receptor leads to the inhibition of the JAK-STAT3 and GSK3B-IKK-NF-κB pathways . These pathways are central to the inflammatory response, and their inhibition results in the suppression of cytokine release . Additionally, this compound has been shown to activate the NRF2 pathway , which plays a crucial role in cellular defense against oxidative stress.

Pharmacokinetics

This compound exhibits good bioavailability and can cross the blood-brain barrier . This allows it to exert its effects both locally and systemically, given the wide distribution of its target receptors

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of pro-inflammatory cytokine release and the activation of anti-inflammatory pathways . This results in the amelioration of inflammation, as demonstrated in various mouse models of chronic inflammatory conditions such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, stress, and drug use can influence the onset and progression of inflammatory diseases . .

Biochemical Analysis

Biochemical Properties

Anatabine plays a significant role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors . It acts as a full agonist of α7 and α4β2 nicotinic acetylcholine receptors . Additionally, this compound inhibits the activity of transcription factors involved in inflammatory responses, such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) . These interactions contribute to its anti-inflammatory effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits lipopolysaccharide (LPS)-induced pro-inflammatory gene expression and phosphorylation of NF-κB and STAT3 in human neuroblastoma SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells . In mouse models, this compound reduces the production of pro-inflammatory cytokines and increases the abundance of interleukin-10 (IL-10), suggesting its potential as a therapeutic agent for inflammatory diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the activity of NF-κB and STAT3 . This inhibition reduces the transcription of pro-inflammatory genes, thereby mitigating inflammation . Additionally, this compound activates the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular antioxidant responses . The activation of NRF2 leads to the upregulation of antioxidant genes, further contributing to the anti-inflammatory effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time frames. Studies have shown that this compound remains stable and effective in reducing inflammation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of this compound at doses of 12.5 – 20 mg/kg body weight in mice has shown significant anti-inflammatory effects . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of pyridine alkaloids . It interacts with enzymes such as putrescine methyltransferase (PMT) and methylputrescine oxidase (MPO), which are crucial for the biosynthesis of nicotine and related alkaloids . The suppression of MPO leads to increased accumulation of this compound in tobacco roots, indicating its role in metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In tobacco plants, this compound is synthesized in the roots and transported to the leaves, where it accumulates . This transport mechanism is essential for its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound involves its accumulation in vacuoles within plant cells . This localization is facilitated by berberine bridge enzyme-like proteins, which are required for the late steps of nicotine biosynthesis . The vacuolar localization of this compound is crucial for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anatabine can be synthesized through various chemical routes. One common method involves the cyclization of 3-(2-pyridyl)propylamine. The reaction typically requires a base, such as sodium hydroxide, and is carried out under reflux conditions. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as tobacco leaves. The extraction process includes solvent extraction followed by purification steps like distillation and crystallization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Anatabine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Anatabine is used as a model compound to study alkaloid biosynthesis and metabolism.

    Biology: It is investigated for its role in modulating inflammatory pathways and cellular signaling.

    Medicine: this compound has shown promise in treating chronic inflammatory diseases, including Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and inflammatory bowel disease. .

    Industry: this compound is used in the development of anti-inflammatory drugs and cosmetic products.

Comparison with Similar Compounds

Anatabine is structurally similar to other alkaloids, such as nicotine, nornicotine, and anabasine. it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016110
Record name (-)-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

145.5 °C
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

581-49-7
Record name (-)-Anatabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anatabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PP654XB7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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